molecular formula C7H14O3 B6148988 (3,3-dimethyl-1,4-dioxan-2-yl)methanol CAS No. 2169238-36-0

(3,3-dimethyl-1,4-dioxan-2-yl)methanol

Cat. No.: B6148988
CAS No.: 2169238-36-0
M. Wt: 146.2
InChI Key:
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Description

(3,3-dimethyl-1,4-dioxan-2-yl)methanol is an organic compound with the molecular formula C7H14O3 It is a derivative of dioxane, featuring a methanol group attached to the dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-dimethyl-1,4-dioxan-2-yl)methanol typically involves the reaction of 3,3-dimethyl-1,4-dioxane with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product. Common reagents used in this synthesis include formaldehyde, hydrochloric acid, and sodium borohydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(3,3-dimethyl-1,4-dioxan-2-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) are used in substitution reactions.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted dioxane derivatives.

Scientific Research Applications

(3,3-dimethyl-1,4-dioxan-2-yl)methanol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of (3,3-dimethyl-1,4-dioxan-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form hydrogen bonds and other non-covalent interactions with biomolecules, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxane: A simpler analog without the methanol group.

    3,3-Dimethyl-1,4-dioxane: Lacks the methanol group but has a similar dioxane ring structure.

    (1,4-Dioxan-2-yl)methanol: Similar structure but without the dimethyl groups.

Uniqueness

(3,3-dimethyl-1,4-dioxan-2-yl)methanol is unique due to the presence of both the methanol group and the dimethyl groups on the dioxane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

2169238-36-0

Molecular Formula

C7H14O3

Molecular Weight

146.2

Purity

95

Origin of Product

United States

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